Cas no 871125-79-0 (3-Formyl-5-isopropoxyphenylboronic acid)

3-Formyl-5-isopropoxyphenylboronic acid is a boronic acid derivative featuring both formyl and isopropoxy functional groups on the aromatic ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety serves as a key coupling partner for aryl halides. The formyl group offers additional reactivity for further functionalization, while the isopropoxy substituent enhances solubility and stability. Its well-defined structure makes it a useful intermediate in pharmaceutical and materials science research, enabling precise modifications in complex organic syntheses. The product is typically handled under inert conditions to preserve its reactivity and purity.
3-Formyl-5-isopropoxyphenylboronic acid structure
871125-79-0 structure
商品名:3-Formyl-5-isopropoxyphenylboronic acid
CAS番号:871125-79-0
MF:C10H13BO4
メガワット:208.01882
MDL:MFCD07784396
CID:719242
PubChem ID:24884298

3-Formyl-5-isopropoxyphenylboronic acid 化学的及び物理的性質

名前と識別子

    • (3-Formyl-5-isopropoxyphenyl)boronic acid
    • 3-formyl-5-isopropoxyphenylboronic acid
    • Boronic acid,B-[3-formyl-5-(1-methylethoxy)phenyl]-
    • (3-formyl-5-propan-2-yloxyphenyl)boronic acid
    • MFCD07784396
    • E90100
    • SCHEMBL1585721
    • TYKYVLDAFDKFHV-UHFFFAOYSA-N
    • (3-Formyl-5-isopropoxyphenyl)boronicacid
    • {3-Formyl-5-[(propan-2-yl)oxy]phenyl}boronic acid
    • AKOS015837464
    • CS-0174498
    • 3-Formyl-5-isopropoxyphenylboronic acid, 96%
    • 871125-79-0
    • [3-formyl-5-(propan-2-yloxy)phenyl]boronic acid
    • DTXSID30584727
    • BS-22516
    • A862841
    • WJB12579
    • 3-Formyl-5-isopropoxyphenylboronic acid
    • MDL: MFCD07784396
    • インチ: InChI=1S/C10H13BO4/c1-7(2)15-10-4-8(6-12)3-9(5-10)11(13)14/h3-7,13-14H,1-2H3
    • InChIKey: TYKYVLDAFDKFHV-UHFFFAOYSA-N
    • ほほえんだ: CC(C)OC1=CC(=CC(=C1)B(O)O)C=O

計算された属性

  • せいみつぶんしりょう: 208.09100
  • どういたいしつりょう: 208.0906891g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 113-118 °C
  • ふってん: 408.6±55.0 °C at 760 mmHg
  • フラッシュポイント: 200.9±31.5 °C
  • 屈折率: 1.523
  • PSA: 66.76000
  • LogP: -0.03390
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

3-Formyl-5-isopropoxyphenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB271572-250 mg
3-Formyl-5-isopropoxyphenylboronic acid, 95%; .
871125-79-0 95%
250mg
€178.00 2023-04-26
abcr
AB271572-1g
3-Formyl-5-isopropoxyphenylboronic acid, 95%; .
871125-79-0 95%
1g
€382.00 2025-02-21
Alichem
A019120036-10g
(3-Formyl-5-isopropoxyphenyl)boronic acid
871125-79-0 95%
10g
$841.50 2023-08-31
Chemenu
CM134260-1g
(3-Formyl-5-isopropoxyphenyl)boronic acid
871125-79-0 95%
1g
$156 2021-08-05
TRC
F700443-50mg
3-Formyl-5-isopropoxyphenylboronic acid
871125-79-0
50mg
$69.00 2023-05-18
abcr
AB271572-1 g
3-Formyl-5-isopropoxyphenylboronic acid, 95%; .
871125-79-0 95%
1g
€382.00 2023-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1245168-250mg
(3-Formyl-5-isopropoxyphenyl)boronic acid
871125-79-0 95%
250mg
¥1148 2023-04-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
657557-5G
3-Formyl-5-isopropoxyphenylboronic acid
871125-79-0 96%
5G
¥7164.53 2022-02-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTC205-250mg
(3-formyl-5-isopropoxy-phenyl)boronic acid
871125-79-0 95%
250mg
¥382.0 2024-04-16
1PlusChem
1P003C94-250mg
(3-Formyl-5-isopropoxyphenyl)boronic acid
871125-79-0 95%
250mg
$45.00 2025-02-19

3-Formyl-5-isopropoxyphenylboronic acid 関連文献

3-Formyl-5-isopropoxyphenylboronic acidに関する追加情報

3-Formyl-5-isopropoxyphenylboronic Acid: A Versatile Compound in Modern Chemical and Pharmaceutical Research

3-Formyl-5-isopropoxyphenylboronic acid (CAS No. 871125-79-0) is a multifaceted compound that has garnered significant attention in the fields of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound, characterized by its boronic acid functionality and the presence of a formyl group and an isopropoxy substituent, offers a wide range of opportunities for synthetic chemistry, medicinal chemistry, and materials science.

The boronic acid moiety in 3-Formyl-5-isopropoxyphenylboronic acid is particularly noteworthy due to its ability to participate in various chemical reactions, such as Suzuki-Miyaura coupling, which is a cornerstone in the synthesis of complex organic molecules. This coupling reaction is widely used in the pharmaceutical industry for the preparation of bioactive compounds and drug candidates. The presence of the formyl group adds another layer of reactivity, enabling the compound to undergo condensation reactions, reductions, and other transformations that are crucial for the development of new materials and pharmaceuticals.

The isopropoxy substituent in 3-Formyl-5-isopropoxyphenylboronic acid contributes to the compound's solubility and stability, making it an attractive candidate for various applications. Recent studies have shown that this substituent can influence the electronic properties of the molecule, thereby affecting its reactivity and selectivity in different chemical processes. For instance, researchers have utilized this compound in the synthesis of novel catalysts and ligands that exhibit enhanced performance in catalytic reactions.

In the realm of medicinal chemistry, 3-Formyl-5-isopropoxyphenylboronic acid has been explored for its potential as a building block in the design of new drugs. The boronic acid functionality can be used to target specific biological pathways, while the formyl group can be modified to introduce additional functional groups that enhance the pharmacological properties of the final product. Recent advancements in this area include the development of boron-containing drugs for cancer therapy, where the boronic acid moiety plays a crucial role in enhancing drug delivery and targeting efficiency.

Beyond its applications in drug discovery, 3-Formyl-5-isopropoxyphenylboronic acid has also found use in materials science. The unique combination of functional groups makes it suitable for the synthesis of advanced materials with tailored properties. For example, researchers have employed this compound in the preparation of polymers with enhanced mechanical strength and thermal stability. These materials have potential applications in various industries, including electronics, automotive, and aerospace.

The versatility of 3-Formyl-5-isopropoxyphenylboronic acid is further highlighted by its role in environmental chemistry. Boronic acids are known for their ability to capture and sequester certain pollutants, making them useful in environmental remediation efforts. Studies have shown that compounds like 3-Formyl-5-isopropoxyphenylboronic acid can effectively remove heavy metals and other contaminants from water sources, contributing to environmental sustainability.

In conclusion, 3-Formyl-5-isopropoxyphenylboronic acid (CAS No. 871125-79-0) is a highly versatile compound with a wide range of applications in chemical and pharmaceutical research. Its unique combination of functional groups—boronic acid, formyl, and isopropoxy—endows it with valuable properties that make it an indispensable tool for synthetic chemists, medicinal chemists, materials scientists, and environmental chemists alike. As research continues to advance, it is likely that new applications for this compound will be discovered, further cementing its importance in modern scientific endeavors.

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